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molecular formula C8H7BO2S B1286102 1-Benzothien-7-ylboronic acid CAS No. 628692-17-1

1-Benzothien-7-ylboronic acid

Cat. No. B1286102
M. Wt: 178.02 g/mol
InChI Key: RVFILKCRCVFHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101628B2

Procedure details

Combine 7-bromobenzo[b]thiophene (300 g, 1.41 mmol) and triisopropylborate (403.6 g, 2.15 mmol) in anhydrous tetrahydrofuran (THF) (4000 mL) in a 12 L Morton flask fitted with a mechanical stirrer and cool under nitrogen in a dry-ice/acetone bath to −70° C. Add n-butyl lithium (1.6 M in hexane, 714 g, 1.68 mmol) dropwise at such a rate as to keep the internal temperature less than −67.5° C. After the addition is complete, allow the reaction mixture to stir at this temperature for 1 hour. Remove the cooling bath and slowly add 4 L of water. Add concentrated HCl (75 mL) until the pH of the solution is about pH=2. Allow the slurry to stir for 1 hour. Add sufficient 5 N aqueous NaOH to adjust the pH of the mixture to about pH=12. Separate the layers and save the aqueous layer. Dilute organic layer with 4 L of methyl-tert-butyl ether and extract with 1 L of 5 N aqueous NaOH. Separate the layers. Combine the aqueous layer with the previous aqueous extract. Wash the aqueous layer with additional methyl-tert-butyl ether (4 L). Separate the layers and transfer the aqueous layers to a 12 L 3-neck round bottom flask fitted with a mechanical stirrer. Cool the solution to +5° C. with an ice-water bath. Add concentrated HCl slowly until the pH of the solution is about pH=2. Stir the mixture for 30 min and filter off the resulting solid. Rinse the solid on the funnel twice with 2 L of water and allow to air-dry for 30 min. Place the solid in a vacuum oven at 50° C. and dry under vacuum overnight. Remove the yellow color by slurrying the dried solid with 2 L of n-heptane for 30 min. Again filter off the solid, air-dry for 30 min, and vacuum dry at 40° C. overnight to afford the title compound (188.8 g, 75%) as a white solid. 1H NMR (400 MHz, CD3OD) δ 7.86 (d, J=8 Hz, 1H), 7.49-7.57 (m, 2H), 7.30-7.39 (m, 2H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
403.6 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One
Quantity
714 g
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.C([O:14][B:15](OC(C)C)[O:16]C(C)C)(C)C.C([Li])CCC>O1CCCC1>[S:8]1[CH:9]=[CH:10][C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([B:15]([OH:16])[OH:14])[C:7]1=2

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
BrC1=CC=CC2=C1SC=C2
Name
Quantity
403.6 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
4000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
714 g
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
to stir at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature less than −67.5° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Remove the cooling bath and slowly add 4 L of water
ADDITION
Type
ADDITION
Details
Add concentrated HCl (75 mL) until the pH of the solution
STIRRING
Type
STIRRING
Details
to stir for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Add sufficient 5 N aqueous NaOH
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
Dilute organic layer with 4 L of methyl-tert-butyl ether and extract with 1 L of 5 N aqueous NaOH
CUSTOM
Type
CUSTOM
Details
Separate the layers
WASH
Type
WASH
Details
Wash the aqueous layer with additional methyl-tert-butyl ether (4 L)
CUSTOM
Type
CUSTOM
Details
Separate the layers
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution to +5° C. with an ice-water bath
ADDITION
Type
ADDITION
Details
Add concentrated HCl slowly until the pH of the solution
STIRRING
Type
STIRRING
Details
Stir the mixture for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filter off the resulting solid
WASH
Type
WASH
Details
Rinse the solid on the funnel twice with 2 L of water
CUSTOM
Type
CUSTOM
Details
to air-dry for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
dry under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Remove the yellow color
CUSTOM
Type
CUSTOM
Details
for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Again filter off the solid
CUSTOM
Type
CUSTOM
Details
air-dry for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
vacuum dry at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C2=C(C=C1)C=CC=C2B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 188.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75218.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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